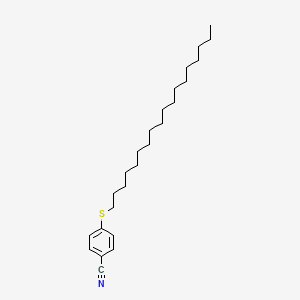
N,N,N,N',N'-Pentamethyl-N'-tetradecylmethanebis(aminium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes, making it an effective antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows: [ \text{R}_3\text{N} + \text{R’}\text{X} \rightarrow \text{R}_3\text{N}+\text{R’}\text{X}- ] where (\text{R}_3\text{N}) is the tertiary amine and (\text{R’}\text{X}) is the alkyl halide.
Industrial Production Methods: In industrial settings, the production of N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride involves large-scale quaternization reactions in continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It readily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of tertiary amines.
Substitution: Formation of various substituted ammonium compounds.
Scientific Research Applications
N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride is extensively used in scientific research due to its versatile properties:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis and DNA extraction protocols.
Medicine: Investigated for its potential use in antimicrobial therapies.
Industry: Utilized in the formulation of disinfectants, detergents, and fabric softeners.
Mechanism of Action
The antimicrobial action of N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses.
Comparison with Similar Compounds
- N,N,N’,N’-Tetramethyl-N’-dodecylmethanebis(aminium) dichloride
- N,N,N’,N’-Tetramethyl-N’-hexadecylmethanebis(aminium) dichloride
Comparison: N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its surfactant and antimicrobial efficacy compared to similar compounds with shorter or longer alkyl chains.
Properties
CAS No. |
112770-83-9 |
|---|---|
Molecular Formula |
C20H46Cl2N2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
dimethyl-tetradecyl-[(trimethylazaniumyl)methyl]azanium;dichloride |
InChI |
InChI=1S/C20H46N2.2ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22(5,6)20-21(2,3)4;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
LPKQFYLTJRSIDT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)

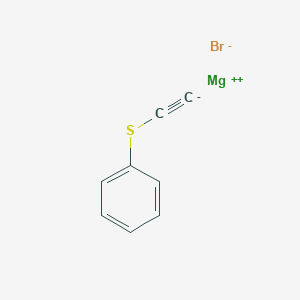

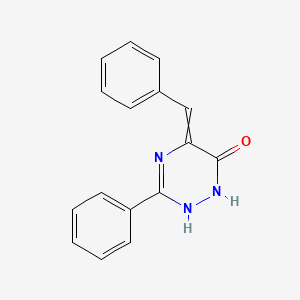
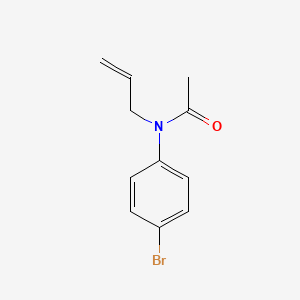

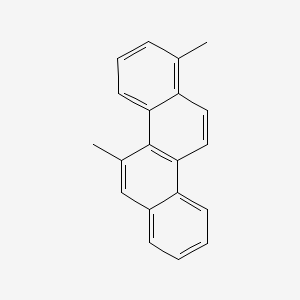

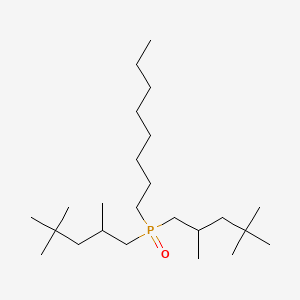
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)
